molecular formula C17H12ClFN2OS B5837593 2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide

Cat. No. B5837593
M. Wt: 346.8 g/mol
InChI Key: YVVGNUZUUKWDFZ-UHFFFAOYSA-N
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Description

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a thiazole-containing compound that belongs to the class of benzamides.

Scientific Research Applications

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has been studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent inhibitory activity against several enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation, apoptosis, and glycogen metabolism. Therefore, this compound has been studied for its potential applications in cancer therapy, neurodegenerative diseases, and diabetes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves the inhibition of CDK2 and GSK-3β enzymes. It binds to the active site of these enzymes and prevents their phosphorylation activity. This results in the inhibition of cell proliferation, induction of apoptosis, and regulation of glycogen metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent biochemical and physiological effects in various cellular and animal models. It has been shown to inhibit the growth of several cancer cell lines such as breast cancer, lung cancer, and leukemia. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, it has been shown to regulate blood glucose levels and improve insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a potent and selective inhibitor of CDK2 and GSK-3β enzymes, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy. In addition, it has not been extensively studied for its potential toxicity and side effects, which may limit its clinical applications.

Future Directions

There are several future directions for the study of 2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide. One potential direction is to study its potential applications in combination with other drugs or therapies for cancer treatment. Another direction is to study its potential applications in other neurodegenerative diseases such as Parkinson's disease. In addition, further studies are needed to evaluate its potential toxicity and side effects in animal models and humans. Overall, this compound has shown promising results in various fields of scientific research and has the potential to be a valuable tool for studying cellular processes and developing new therapies for diseases.

Synthesis Methods

The synthesis of 2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide involves the reaction of 4-(4-fluorophenyl)-5-methylthiazol-2-amine with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by column chromatography to obtain the final product in high yield and purity.

properties

IUPAC Name

2-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2OS/c1-10-15(11-6-8-12(19)9-7-11)20-17(23-10)21-16(22)13-4-2-3-5-14(13)18/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVGNUZUUKWDFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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